molecular formula C19H21N3O B4416774 N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE

Cat. No.: B4416774
M. Wt: 307.4 g/mol
InChI Key: BPOXQDDQSIZURZ-UHFFFAOYSA-N
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Description

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the benzimidazole ring .

Scientific Research Applications

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes, thereby disrupting biological pathways essential for the survival of pathogens or cancer cells . This inhibition can lead to the therapeutic effects observed in various studies.

Comparison with Similar Compounds

Comparison: N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE stands out due to its unique ethyl and phenylacetamide groups, which may enhance its pharmacological properties compared to other benzimidazole derivatives. These structural differences can influence the compound’s bioavailability, stability, and interaction with molecular targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-2-22-17-11-7-6-10-16(17)21-18(22)12-13-20-19(23)14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOXQDDQSIZURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE

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